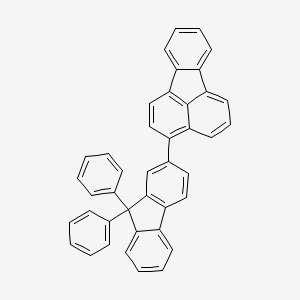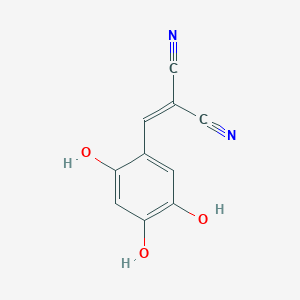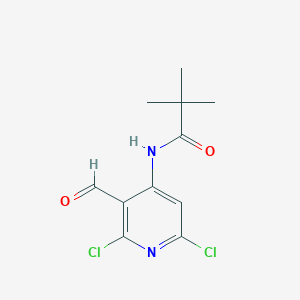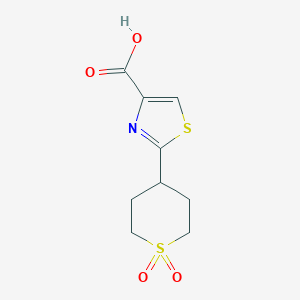![molecular formula C36H22O B13143806 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the incorporation of a naphthobenzofurocarbazole unit into different positions of the anthracene core. This process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its photophysical characteristics.
Reduction: This reaction can be used to alter the compound’s structure, affecting its stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene derivatives.
Aplicaciones Científicas De Investigación
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Industry: Primarily used in the development of OLEDs, where its deep-blue emission and high efficiency are highly valued
Mecanismo De Acción
The mechanism of action of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran in OLEDs involves its role as a host material for dopants like t-DABNA. The compound exhibits hybrid local and charge-transfer emission, with contributions from triplet–triplet fusion channels. This results in efficient deep-blue emission with minimal efficiency roll-off, making it an excellent candidate for high-performance OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(10-Phenylanthracen-9-yl)-7H-Fluoreno[4,3-b]benzofuran
- 1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
Compared to these similar compounds, 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran stands out due to its unique combination of anthracene, phenyl, and naphthobenzofuran units. This structure imparts distinct photophysical properties, such as a narrow emission spectrum and high external quantum efficiency, making it particularly suitable for OLED applications .
Propiedades
Fórmula molecular |
C36H22O |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2-(10-phenylanthracen-9-yl)naphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C36H22O/c1-2-10-23(11-3-1)35-27-14-6-8-16-29(27)36(30-17-9-7-15-28(30)35)26-18-19-33-31(21-26)32-20-24-12-4-5-13-25(24)22-34(32)37-33/h1-22H |
Clave InChI |
DFRPRIUFLDNBKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=CC8=CC=CC=C8C=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



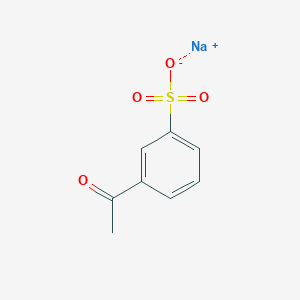
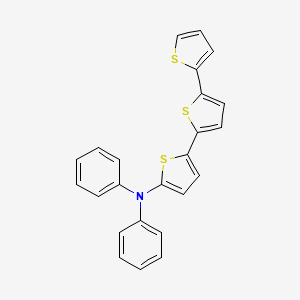
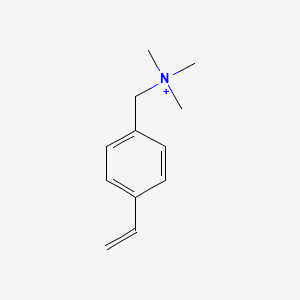
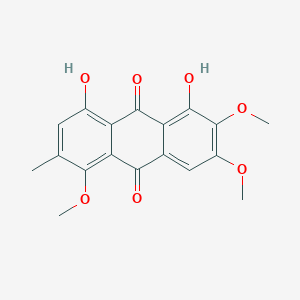
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
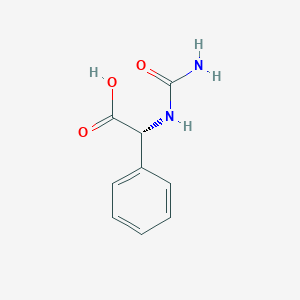

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
